molecular formula C8H8N2O B11922869 1,4-Dihydroquinoxalin-5-ol CAS No. 62163-08-0

1,4-Dihydroquinoxalin-5-ol

Cat. No.: B11922869
CAS No.: 62163-08-0
M. Wt: 148.16 g/mol
InChI Key: RJXNRPCVGCWPHJ-UHFFFAOYSA-N
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Description

1,4-Dihydroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroquinoxalin-5-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through a condensation mechanism, forming the quinoxaline ring system. The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be carried out without the use of hazardous solvents or catalysts, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline-5,6-dione, tetrahydroquinoxaline, and various substituted quinoxalines .

Scientific Research Applications

1,4-Dihydroquinoxalin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroquinoxalin-5-ol is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62163-08-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1,4-dihydroquinoxalin-5-ol

InChI

InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,9-11H

InChI Key

RJXNRPCVGCWPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=CN2

Origin of Product

United States

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